molecular formula C7H12N2O B1373034 Octahydroimidazolidino[1,5-a]pyridin-3-one CAS No. 76561-92-7

Octahydroimidazolidino[1,5-a]pyridin-3-one

Cat. No.: B1373034
CAS No.: 76561-92-7
M. Wt: 140.18 g/mol
InChI Key: QIWVINXQBDDSBJ-UHFFFAOYSA-N
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Description

Octahydroimidazolidino[1,5-a]pyridin-3-one is a chemical compound with the CAS Number: 76561-92-7 . It has a molecular weight of 140.19 . The IUPAC name for this compound is hexahydroimidazo [1,5-a]pyridin-3 (2H)-one .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H12N2O/c10-7-8-5-6-3-1-2-4-9 (6)7/h6H,1-5H2, (H,8,10) . This indicates that the compound contains 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 73-75 degrees Celsius .

Scientific Research Applications

  • Stereochemistry and Conformational Analysis :

    • Octahydroimidazolidino[1,5-a]pyridin-3-one tends to adopt a trans-fused ring conformation in solution at room temperature. Its NMR spectra have been detailed, helping to define the stereochemistry around the N-acetyl bonds and the cis or trans nature of the ring fusion (Crabb, Chivers, & Newton, 1973).
  • Chemical Behavior and Tautomerism :

    • Studies on 3-substituted octahydroimidazolidino[1,5-a]pyridines revealed interesting aspects of ring-chain tautomerism, particularly in certain derivatives like 3-phenyloctahydroimidazo[1,5-a] pyridine (Beim & Day, 1970).
  • Therapeutic Potential and Applications :

    • The imidazolidino[1,5-a]pyridin-3-one scaffold, especially in its variations like imidazo[1,2-a]pyridine, shows broad applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This makes it a critical component in the development of novel therapeutic agents (Deep et al., 2016).
  • Biological Activity in Agricultural and Medical Research :

    • Derivatives of this compound, such as polyhydroxyalkaloids, have been isolated from plants and microorganisms. They act as potent inhibitors of glycosidase enzymes, suggesting applications in agriculture and medical research (Fellows, 1986).
  • Conformational Studies :

    • Research on lactone-fused perhydroisoxazolo[2,3-a]pyridines, which are related to this compound, provides insights into their solid-state conformations, revealing how the ring size affects the piperidine ring's chair conformation (Alvarez-Larena et al., 1995).
  • Synthesis and Potential Applications :

    • Various studies have been conducted on the synthesis of imidazo[1,2-a]pyridines and their potential as therapeutic agents, highlighting the versatility of this chemical structure in creating diverse and potentially medically relevant compounds (Shaabani, Soleimani, & Maleki, 2006).

Properties

IUPAC Name

2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-8-5-6-3-1-2-4-9(6)7/h6H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWVINXQBDDSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76561-92-7
Record name hexahydroimidazo[1,5-a]pyridin-3(2H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of CDI (830 mg, 5.1 mmol) and piperidin-2-ylmethanamine (520 mg, 4.6 mmol) in DCM (20 mL) was stirred at room temperature overnight. After the solvent was removed, the residue was directly used for the next step without further purification.
Name
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroimidazolidino[1,5-a]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
Octahydroimidazolidino[1,5-a]pyridin-3-one
Reactant of Route 3
Octahydroimidazolidino[1,5-a]pyridin-3-one
Reactant of Route 4
Octahydroimidazolidino[1,5-a]pyridin-3-one
Reactant of Route 5
Octahydroimidazolidino[1,5-a]pyridin-3-one
Reactant of Route 6
Octahydroimidazolidino[1,5-a]pyridin-3-one

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